4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide
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Overview
Description
4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with various functional groups, including a furan ring, a phenyl ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Furan Ring: The furan ring is often introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated phenyl derivative.
Hydroxyethyl Substitution: The hydroxyethyl group can be introduced through nucleophilic substitution reactions, where an appropriate hydroxyethyl halide reacts with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially converting them to alcohols.
Substitution: The aromatic rings (furan and phenyl) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethyl group.
Reduction: Formation of alcohols from the carbonyl groups.
Substitution: Introduction of various substituents on the aromatic rings, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug development. Its ability to form hydrogen bonds and interact with enzymes or receptors could be explored for therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The presence of the furan ring, in particular, is known to impart various biological activities, including antimicrobial and anti-inflammatory effects .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism by which 4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic rings might allow the compound to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both a furan ring and a hydroxyethyl group in the same molecule is relatively uncommon and could lead to novel applications in various fields.
Properties
IUPAC Name |
4-ethyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-2-21-9-10-22(18(25)17(21)24)19(26)20-12-15(23)13-5-7-14(8-6-13)16-4-3-11-27-16/h3-8,11,15,23H,2,9-10,12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPYRZXAGQVGHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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